molecular formula C17H9BrO B3329879 5-Bromo-7H-benzo[c]fluoren-7-one CAS No. 64356-33-8

5-Bromo-7H-benzo[c]fluoren-7-one

Cat. No.: B3329879
CAS No.: 64356-33-8
M. Wt: 309.16 g/mol
InChI Key: DSHOXYZGFKAFLO-UHFFFAOYSA-N
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Description

5-Bromo-7H-benzo[c]fluoren-7-one is a polycyclic aromatic ketone featuring a bromine substituent at the 5-position of the fused benzofluorenone core. Its molecular formula is C₁₇H₉BrO, with a molecular weight of 309.16 g/mol (CAS: 1121545-04-7) . This compound is characterized by its planar aromatic system and electron-withdrawing ketone group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and materials science.

Properties

IUPAC Name

5-bromobenzo[c]fluoren-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrO/c18-15-9-14-16(11-6-2-1-5-10(11)15)12-7-3-4-8-13(12)17(14)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHOXYZGFKAFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7H-benzo[c]fluoren-7-one typically involves multi-step reactions. One common method includes the bromination of benzo[c]fluorenone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2’-azobis(isobutyronitrile) (AIBN) in a solvent like tetrachloromethane. The reaction is carried out under reflux conditions for a few hours .

Another method involves the use of 6-methoxyindenone as a starting material, which undergoes a regioselective reaction in N,N-dimethylformamide (DMF) at elevated temperatures (around 130°C) for an extended period (approximately 16 hours). The product is then purified using preparative thin-layer chromatography (TLC) with a solvent system of ethyl acetate and petroleum ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7H-benzo[c]fluoren-7-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used to replace the bromine atom with an iodine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-7H-benzo[c]fluoren-7-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-7H-benzo[c]fluoren-7-one involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical interactions, influencing its reactivity and biological activity. Detailed studies on its mechanism of action are still limited, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

Positional Isomers: 9-Bromo-7H-benzo[c]fluoren-7-one

  • Structure : Bromine at the 9-position instead of 3.
  • Molecular Formula : C₁₇H₉BrO (identical to 5-bromo derivative).
  • Molecular Weight : 309.16 g/mol (CAS: 1121545-04-7) .
  • Key Differences :
    • Reactivity : The 9-bromo isomer may exhibit altered reactivity in electrophilic substitution due to differences in electron density distribution.
    • Safety Profile : Shares similar hazard statements (H302, H315, H319, H335) but lacks boiling point data .

Parent Compound: 7H-Benzo[c]fluoren-7-one

  • Structure: No bromine substituent.
  • Molecular Formula : C₁₇H₁₀O.
  • Molecular Weight : 230.26 g/mol (CAS: 6051-98-5) .
  • Applications: Used as a precursor for synthesizing halogenated derivatives .

Dibrominated Derivative: 5,9-Dibromo-7H-benzo[c]fluoren-7-one

  • Structure : Bromine at both 5- and 9-positions.
  • Molecular Formula : C₁₇H₈Br₂O.
  • Molecular Weight : 388.06 g/mol (CAS: 1637660-36-6) .
  • Key Differences :
    • Enhanced Reactivity : Dual bromine atoms increase steric bulk and electronic effects, favoring applications in Suzuki-Miyaura cross-coupling for complex polycyclic systems.
    • Purity : Available at >97% purity for research use .

Alkylated Analog: 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene

  • Structure : Methyl groups at the 7-position; ketone replaced with a methylene group.
  • Molecular Formula : C₁₉H₁₅Br.
  • Molecular Weight : 323.23 g/mol (CAS: 954137-48-5) .
  • Applications: Used in materials science for tuning photophysical properties .

Carbazole Derivative: 5-Bromo-7H-benzo[c]carbazole

  • Structure : Ketone replaced with a carbazole moiety.
  • Molecular Formula : C₁₆H₁₀BrN.
  • Molecular Weight : 296.2 g/mol (CAS: 131409-18-2) .
  • Key Differences :
    • Electronic Effects : Nitrogen in the carbazole introduces basicity and alters electron distribution.
    • Applications : Critical intermediate in OLED manufacturing due to charge-transport properties .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications
This compound 1121545-04-7 C₁₇H₉BrO 309.16 Br (5-position), ketone >98% Organic synthesis, materials
9-Bromo-7H-benzo[c]fluoren-7-one 1121545-04-7 C₁₇H₉BrO 309.16 Br (9-position), ketone N/A Research intermediate
5,9-Dibromo-7H-benzo[c]fluoren-7-one 1637660-36-6 C₁₇H₈Br₂O 388.06 Br (5,9-positions) >97% Cross-coupling reactions
5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene 954137-48-5 C₁₉H₁₅Br 323.23 Br (5), CH₃ (7,7) 95% Photophysical materials
5-Bromo-7H-benzo[c]carbazole 131409-18-2 C₁₆H₁₀BrN 296.2 Br (5), carbazole 98% OLED intermediates

Biological Activity

5-Bromo-7H-benzo[c]fluoren-7-one is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a ketone functional group. With the molecular formula C17H9BrOC_{17}H_{9}BrO, this compound has garnered interest in various fields such as medicinal chemistry and materials science due to its potential biological activities and reactivity.

The presence of the bromine atom at the 5th position of the benzo[c]fluorenone structure imparts distinct chemical properties. This compound can undergo various reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups.
  • Oxidation and Reduction Reactions : It can be oxidized or reduced to form different derivatives.
  • Coupling Reactions : It can participate in coupling reactions to synthesize more complex molecules.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications, particularly in the fields of pharmacology and toxicology.

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, research conducted on related compounds demonstrated significant cytotoxicity in HL-60 human leukemia cells, suggesting that this class of compounds could be explored for anticancer therapies .

The mechanism of action for this compound is believed to involve interactions with specific molecular targets within cells. The bromine atom may enhance its reactivity with biological molecules, potentially leading to disruptions in cellular processes that promote cancer cell growth. However, detailed studies on its specific mechanisms are still limited.

Case Studies

  • Cytotoxicity Testing : In a study examining the cytotoxic effects of various benzo[c]fluorenone derivatives, this compound was tested alongside other halogenated compounds. The results indicated that this compound exhibited a moderate level of cytotoxicity against certain cancer cell lines compared to its non-brominated counterparts .
  • Fluorescence Properties : Another study highlighted the fluorescence properties of this compound, which could be utilized in imaging techniques for biological applications. The compound's ability to fluoresce under specific conditions opens avenues for its use as a fluorescent probe in biological assays.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructural FeatureBiological Activity
7H-Benzo[c]fluoren-7-oneNo halogen substitutionLimited activity reported
5-Chloro-7H-benzo[c]fluoren-7-oneChlorine substitutionModerate cytotoxicity observed
5-Iodo-7H-benzo[c]fluoren-7-oneIodine substitutionEnhanced reactivity noted

The presence of bromine in this compound appears to enhance its biological activity compared to other halogenated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-7H-benzo[c]fluoren-7-one
Reactant of Route 2
5-Bromo-7H-benzo[c]fluoren-7-one

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